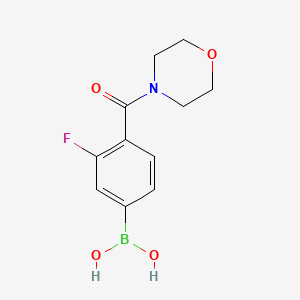

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid

Overview

Description

“3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid” is a boronic acid derivative with the CAS Number: 1008119-70-7 . It has a molecular weight of 253.04 and its linear formula is C11H13BFNO4 . It is a solid substance stored at room temperature in an inert atmosphere .

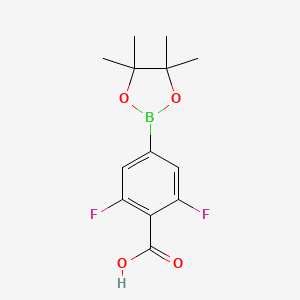

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group, a fluoro group at the 3rd position, and a morpholine-4-carbonyl group at the 4th position . The exact 3D structure can be found in databases like ChemSpider .Physical and Chemical Properties Analysis

This compound is a solid at room temperature and is stored in an inert atmosphere . It has a molecular weight of 253.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Synthesis and Characterization

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid is involved in various synthesis and characterization processes. For instance, it has been used in the synthesis of molecules like 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, characterized by techniques such as NMR, IR, and Mass spectral studies (Mamatha et al., 2019). Similarly, it is involved in the formation of compounds like 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole (Sporzyński et al., 2005).

Biological Activity and Antimicrobial Properties

Compounds synthesized using this compound have shown significant biological activity. For instance, they have been screened for antibacterial, antioxidant, and anti-TB activities (Mamatha et al., 2019). Other derivatives have shown inhibitory activity against bacteria like Esherichia coli (Haiwei et al., 2013).

Antiproliferative and Proapoptotic Potential

Research has also explored the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, with a focus on their effects on cancer cells. Studies show that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines (Psurski et al., 2018).

Optical Modulation and Nanotechnology Applications

The use of phenylboronic acids, including this compound derivatives, in nanotechnology is notable. They have been applied to modulate the optical properties of materials such as single-walled carbon nanotubes, demonstrating their utility in saccharide recognition and other nanoscale applications (Mu et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Mechanism of Action

Target of Action

It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds . For instance, it is used in the synthesis of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of VEGFR-2 .

Mode of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

Compounds synthesized using this boronic acid, such as arylphthalazine derivatives, can inhibit vegfr-2 . VEGFR-2 is a key receptor in the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability can be influenced by its physicochemical properties, such as its molecular weight (25304 g/mol) .

Result of Action

Compounds synthesized using this boronic acid, such as arylphthalazine derivatives, can inhibit vegfr-2 . This inhibition can potentially disrupt angiogenesis, affecting the growth of new blood vessels .

Action Environment

It’s noted that the compound should be stored in an inert atmosphere at room temperature , indicating that exposure to oxygen or other reactive substances could potentially affect its stability.

Properties

IUPAC Name |

[3-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQCLUJTVPMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

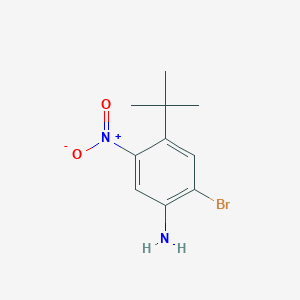

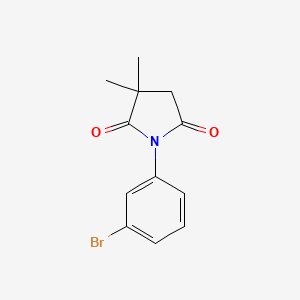

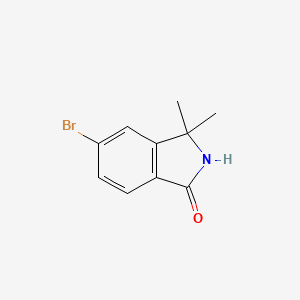

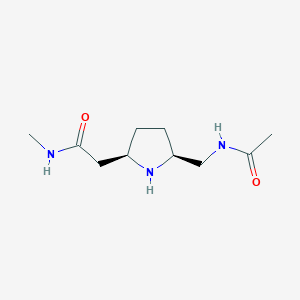

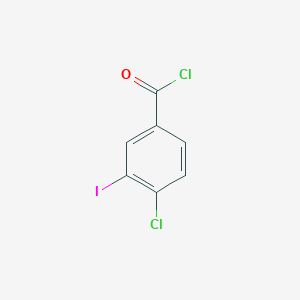

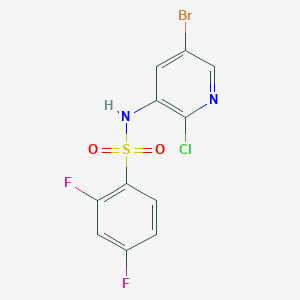

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)